molecular formula C13H14N2O2 B6350057 Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1242014-95-4

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6350057
CAS No.: 1242014-95-4
M. Wt: 230.26 g/mol
InChI Key: KBIYCHMHZXYAQJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-methylphenyl substituent at the 5-position of the pyrazole ring and an ethyl ester group at the 4-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. However, its structural analogs provide valuable insights into the impact of substituent modifications on physicochemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-14-15-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIYCHMHZXYAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227770
Record name Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242014-95-4
Record name Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242014-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sodium ethoxide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory agent. Its structural similarity to indazole derivatives, which exhibit various biological activities, suggests that it may interact with similar biological targets. Preliminary studies indicate promising anti-inflammatory effects, which could lead to the development of novel analgesic medications .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .

Agricultural Chemistry

Herbicides and Fungicides

In agricultural chemistry, this compound serves as a key intermediate in synthesizing agrochemicals. It is particularly valuable in developing herbicides and fungicides aimed at enhancing crop yield and protecting plants from pests and diseases. Its efficacy in these roles has been demonstrated in several studies focusing on crop protection strategies .

Material Science

Polymer Development

The compound is utilized in material science for creating novel polymers and coatings that offer enhanced durability and resistance to environmental factors. This application is crucial for industries requiring materials that maintain integrity under harsh conditions, such as construction and automotive sectors .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in biochemical studies to explore enzyme inhibition mechanisms. Its role in receptor binding studies helps elucidate biological pathways, contributing to the development of targeted therapies for various diseases .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsAnti-inflammatory, analgesic, antimicrobialPromising effects; potential for new drug development
Agricultural ChemistryHerbicides, fungicidesEnhances crop yield; protects against pests
Material SciencePolymers, coatingsImproved durability and environmental resistance
Biochemical ResearchEnzyme inhibition, receptor bindingInsights into biological pathways

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anti-inflammatory activity using animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Agricultural Efficacy

A field trial conducted by agricultural scientists demonstrated the effectiveness of a formulation containing this compound as a herbicide. The trial showed a marked decrease in weed populations and an increase in crop yield, highlighting its practical application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations at the Pyrazole 5-Position

The 5-position of the pyrazole ring is critical for modulating electronic effects and intermolecular interactions. Key analogs include:

Compound Name 5-Position Substituent Molecular Formula Molecular Weight Key Properties/Effects
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate (Target) 4-Methylphenyl C₁₃H₁₄N₂O₂ 260.29 Moderate lipophilicity; methyl enhances steric stability .
Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl C₁₄H₁₃F₃N₂O₂ 298.26 Strong electron-withdrawing effect; improved metabolic stability .
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate Amino C₁₃H₁₅N₃O₂ 259.30 Increased polarity and solubility via hydrogen bonding; potential bioavailability .
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Bromophenyl C₁₂H₁₁BrN₂O₂ 295.13 Enhanced lipophilicity; bromine enables halogen bonding in biological systems .
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Cyano C₁₃H₁₁N₃O₂ 241.25 Electron-withdrawing cyano group alters ring reactivity; may affect stability .

Key Observations :

  • Trifluoromethyl (CF₃) substituents (e.g., ) introduce strong electron-withdrawing effects, improving oxidative stability and resistance to enzymatic degradation, which is advantageous in drug design.
  • Amino groups (e.g., ) enhance solubility but may reduce membrane permeability due to increased polarity.
  • Halogenated analogs (e.g., ) exhibit higher lipophilicity, favoring passive diffusion across biological membranes.
Functional Group Modifications at Other Positions

4-Position Ester Variations :

  • Replacement of the ethyl ester with bulkier groups (e.g., tert-butyl) can sterically hinder interactions but improve hydrolytic stability.

1-Position Substitutions :

  • Sulfonamide Derivatives : Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (C₁₄H₁₆ClN₃O₄S, MW 357.81) introduces a sulfamoyl group, enabling hydrogen bonding and acidic proton donation. This enhances target binding in enzyme inhibition studies .
Structural and Crystallographic Insights
  • Crystal Packing : The sulfonyl-containing analog exhibits distinct hydrogen-bonding patterns due to its bulky substituent, leading to dense crystal packing and higher melting points compared to the target compound .
  • Synthetic Routes : Intermediate synthesis for analogs often involves hydrazine hydrate and trifluoromethylation reactions (e.g., ), with modifications in starting materials to introduce specific substituents .

Biological Activity

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl ester group at the 4-position and a 4-methylphenyl group at the 5-position of the pyrazole ring. This specific substitution pattern contributes to its distinct chemical and biological properties.

The exact mechanism of action for this compound remains largely unexplored. However, it shares structural similarities with indazole derivatives known for various biological activities, including:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer
  • Hypoglycemic effects

These similarities suggest that this compound may interact with similar biological targets, potentially leading to therapeutic effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Prostate cancer

For instance, in vitro studies have demonstrated significant antiproliferative activity against HepG2 cells, with a growth inhibition percentage reaching approximately 54.25% .

Anti-inflammatory Effects

The compound is also under investigation for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammatory responses in various models .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of HepG2 and MDA-MB-231 cell proliferation; potential for further development as anticancer agents.
Anti-inflammatory ActivityDemonstrated ability to inhibit COX enzymes, suggesting potential use in treating inflammatory conditions.
Antimicrobial ActivityPreliminary studies indicate possible antimicrobial properties, though further research is required.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or arylhydrazines. For example, a structurally similar pyrazole-4-carboxylate derivative was prepared by reacting ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) under reflux, followed by hydrolysis to yield the carboxylic acid derivative . Key steps include optimizing reaction time (e.g., 6–8 hours) and solvent selection (e.g., ethanol or acetonitrile). Post-synthesis, the ester group can be hydrolyzed under basic conditions (e.g., NaOH) for further functionalization.

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • IR spectroscopy : To confirm carbonyl (C=O) and NH stretches (if present).
  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For instance, the 4-methylphenyl group would show a singlet for the methyl protons in the aromatic region .
  • Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns (e.g., loss of the ethyl ester group).
  • Elemental analysis : To validate purity (>95%) and stoichiometry .

Q. How is crystallographic data obtained and validated for pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure can be solved using programs like SHELX (e.g., SHELXL for refinement), which handles intensity data and hydrogen bonding networks . Validation tools like Mercury (CCDC) aid in visualizing packing patterns and verifying geometric parameters (e.g., bond angles, torsion angles) against established databases .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts or bond lengths) can be addressed using:

  • Density Functional Theory (DFT) : To calculate optimized geometries and compare them with SC-XRD results. For example, deviations in pyrazole ring planarity may arise from steric effects of the 4-methylphenyl group .
  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., C–H···π contacts) and explain packing anomalies .
  • Molecular docking : To assess bioactive conformations if the compound is studied for pharmacological activity .

Q. What strategies improve yield in functionalizing the pyrazole ring?

Advanced functionalization (e.g., introducing sulfonamide or bromophenyl groups) requires:

  • Regioselective reactions : Use directing groups (e.g., ester moieties) to control substitution at the pyrazole’s 3- or 5-position. For example, coupling with sulfonyl chlorides under basic conditions (Cs₂CO₃/DMSO) achieves >80% yield for sulfonamide derivatives .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for Pd-catalyzed cross-couplings .
  • Purification via flash chromatography : Employ gradient elution (e.g., heptane:EtOAc) to isolate isomers or byproducts .

Q. How are structure-activity relationships (SARs) investigated for pyrazole derivatives?

SAR studies involve:

  • Systematic substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess pharmacological effects (e.g., anti-inflammatory activity) .
  • Pharmacokinetic profiling : Use LC-MS to monitor metabolic stability (e.g., ester hydrolysis in liver microsomes) .
  • Crystallographic correlation : Compare bioactive conformations (from docking) with SC-XRD data to identify key binding motifs .

Q. What challenges arise in refining high-resolution or twinned crystal structures?

  • Twinning : Use SHELXL ’s TWIN/BASF commands to model twin domains. For example, a high BASF value (>0.3) indicates significant twinning .
  • Disorder modeling : Apply PART/SUMP restraints for disordered ethyl or methyl groups .
  • Validation : Cross-check with PLATON or checkCIF to flag outliers (e.g., unusual ADP values) .

Methodological Tables

Q. Table 1: Key Synthetic Routes

MethodReagents/ConditionsYieldReference
CyclocondensationEthyl acetoacetate, DMF-DMA, arylhydrazine60–75%
Ester hydrolysisNaOH (2M), ethanol, reflux85–90%
SulfonylationCs₂CO₃, DMSO, sulfonyl chloride70–80%

Q. Table 2: Common Analytical Parameters

TechniqueKey Peaks/FeaturesApplication
¹H NMR (CDCl₃)δ 1.3 (t, -CH₂CH₃), δ 4.3 (q, -COOCH₂-)Confirming ester group
IR (KBr)1700–1725 cm⁻¹ (C=O stretch)Ester/carboxylic acid ID
SC-XRDR-factor < 0.05, CCDC depositionStructural validation

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